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Compound of Interest

Compound Name: MCC950 sodium

Cat. No.: B606777 Get Quote

MCC950 is a potent and highly selective small-molecule inhibitor of the NOD-like receptor

protein 3 (NLRP3) inflammasome.[1] Its ability to specifically target a key driver of inflammation

has made it an invaluable research tool and a promising therapeutic candidate for a wide range

of inflammatory diseases.[2]

Mechanism of Action
The NLRP3 inflammasome is a multi-protein complex in the innate immune system that, when

activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces a

form of inflammatory cell death called pyroptosis.[3][4] Its activation is a two-step process:

Priming (Signal 1): Pathogen- or damage-associated molecular patterns (PAMPs or DAMPs),

such as lipopolysaccharide (LPS), stimulate receptors like Toll-like receptors (TLRs). This

leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling

pathway.[4][5]

Activation (Signal 2): A diverse array of stimuli, including extracellular ATP, crystalline

substances, and toxins, trigger a common cellular event like potassium (K+) efflux, which

leads to the assembly and activation of the NLRP3 inflammasome complex.[1]

MCC950 exerts its inhibitory effect by directly targeting the NLRP3 protein. It binds to the

Walker B motif within the NACHT domain of NLRP3, interfering with its ATPase activity.[6] This

action locks NLRP3 in an inactive conformation, preventing its oligomerization and the

subsequent recruitment of the adaptor protein ASC, thereby blocking the activation of caspase-
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1 and the release of mature IL-1β.[6][7] MCC950 is highly selective for NLRP3 and does not

inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1.[2][8]

Quantitative Data: Potency and Selectivity
The inhibitory potency of MCC950 has been quantified in various cellular systems.

Target/Assay Cell Type IC50 Value Reference

NLRP3

Inflammasome (IL-1β

Release)

Mouse Bone Marrow-

Derived Macrophages

(BMDMs)

7.5 nM [2][9]

Human Monocyte-

Derived Macrophages

(HMDMs)

8.1 nM [9]

IL-1β Assay 8 nM [10]

NLRP3

Inflammasome

(Pyroptosis)

THP-1 Derived

Macrophages
0.2 µM [11]

Off-Target (Carbonic

Anhydrase 2)
Biochemical Assay 11 µM [11][12]

Experimental Protocols
In Vitro NLRP3 Inflammasome Inhibition Assay

This protocol details a common method to assess MCC950's activity in vitro.

Cell Culture and Priming:

Culture mouse bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes

(differentiated into macrophages).

Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the

expression of pro-IL-1β and NLRP3.[2]
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Inhibitor Treatment:

Pre-treat the primed cells with varying concentrations of MCC950 (e.g., 1 nM to 10 µM) for

30-60 minutes.[2][13] A DMSO vehicle control should be used.

NLRP3 Activation:

Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM) or Nigericin (e.g., 10

µM) for 30-60 minutes to induce inflammasome assembly and activation.[6]

Data Collection and Analysis:

Collect the cell culture supernatants.

Quantify the concentration of secreted IL-1β using an Enzyme-Linked Immunosorbent

Assay (ELISA).[2]

Assess cell death (pyroptosis) by measuring the release of lactate dehydrogenase (LDH)

into the supernatant.[2]

Calculate the IC50 value by plotting the dose-response curve of IL-1β inhibition.[2]

In Vivo Murine Model of Systemic Inflammation

This protocol describes a general workflow for evaluating MCC950's efficacy in vivo.

Animal Model:

Use C57BL/6 mice or a specific disease model (e.g., experimental autoimmune

encephalomyelitis, spinal cord injury).[2][14]

MCC950 Administration:

Administer MCC950 or a vehicle control via intraperitoneal (i.p.) injection. A common dose

is 10 mg/kg.[15][16]

Induction of Inflammation:
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For a systemic inflammation model, inject LPS (i.p.) approximately 30-60 minutes after

MCC950 administration.[17]

For specific disease models, MCC950 can be administered either prophylactically or

therapeutically relative to the disease induction.[14][15]

Endpoint Analysis:

Collect blood samples at various time points (e.g., 2-6 hours post-LPS) to measure serum

levels of IL-1β and other cytokines by ELISA.[17]

For organ-specific inflammation models, harvest the relevant tissues (e.g., spinal cord,

brain) for analysis of inflammatory markers, histological damage, and functional outcomes

(e.g., neurological scores).[14][18]
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NLRP3 inflammasome pathway and the inhibitory action of MCC950.
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Part 2: Ripasudil - A Rho-Kinase (ROCK) Inhibitor
Ripasudil (brand name: Glanatec®) is a selective inhibitor of Rho-associated coiled-coil-

containing protein kinase (ROCK).[19] It was the first ROCK inhibitor approved for clinical use,

initially in Japan, for the treatment of glaucoma and ocular hypertension.[20] Its research

applications have since expanded to other ophthalmic conditions, particularly those involving

the corneal endothelium.[21]

Mechanism of Action
Rho-kinase (ROCK) is a key downstream effector of the small GTPase RhoA. The

RhoA/ROCK signaling pathway is a central regulator of the actin cytoskeleton, influencing cell

contraction, adhesion, and motility.[21][22] In the eye, this pathway is critical in several tissues:

Trabecular Meshwork (TM): In the conventional aqueous humor outflow pathway, activation

of ROCK in TM cells leads to the formation of actin stress fibers and increased cell

contraction. This increases the stiffness of the tissue, heightens outflow resistance, and

elevates intraocular pressure (IOP).[9][22] Ripasudil inhibits ROCK, causing

depolymerization of actin filaments. This relaxes the TM, increases the outflow facility, and

consequently lowers IOP.[9][19]

Corneal Endothelium: The Rho/ROCK pathway is involved in regulating the proliferation and

migration of corneal endothelial cells. By inhibiting ROCK, Ripasudil has been shown to

promote the healing and regeneration of the corneal endothelium, which is crucial for

maintaining corneal transparency.[23][24]

Quantitative Data: Potency and Clinical Efficacy
Ripasudil's activity has been characterized both biochemically and in clinical settings.
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Target/Assay Parameter Value Reference

ROCK1 (human) IC50 0.051 µM (51 nM) [9][19]

ROCK2 (human) IC50 0.019 µM (19 nM) [9][19]

Corneal Endothelial

Cell Proliferation

Effective

Concentration (in

vitro)

0.3 - 30 µM [24][25]

Glaucoma (Clinical

Study)

IOP Reduction (from

baseline, 1 week)
17.4% [26]

IOP Reduction (from

baseline, 2 weeks)
31.6% [26]

IOP Reduction

(adjunctive therapy)

2.6 - 3.1 mmHg (~20-

30%)
[26]

Experimental Protocols
In Vitro Corneal Endothelial Cell Proliferation Assay

This protocol is used to evaluate the effect of Ripasudil on corneal cell regeneration.

Cell Culture:

Culture primary human corneal endothelial cells (HCECs) or an immortalized HCEC line.

[24][25]

Seed cells in a 96-well plate at a density of approximately 5,000 cells per well and allow

them to adhere for 24 hours.[25]

Inhibitor Treatment:

Treat the cells with various concentrations of Ripasudil (e.g., 0.3 µM to 100 µM) for 48

hours.[25] Include a vehicle-only control.

Proliferation Measurement:
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Assess DNA synthesis by adding 5-bromo-2'-deoxyuridine (BrdU) to the culture medium

for the final few hours of incubation.

Quantify the incorporation of BrdU into the DNA using a colorimetric ELISA-based assay

kit. An increase in BrdU incorporation indicates enhanced cell proliferation.[24]

Clinical Trial Protocol for Glaucoma

Clinical studies for Ripasudil in glaucoma generally follow this structure.

Patient Population:

Enroll patients with primary open-angle glaucoma or ocular hypertension.[26]

Establish a baseline IOP after a washout period of previous medications if required.

Treatment Regimen:

Administer 0.4% Ripasudil ophthalmic solution topically, typically twice daily.[27]

The study can be designed as monotherapy or as an add-on to existing treatments like

prostaglandin analogs or beta-blockers.[20]

Efficacy and Safety Monitoring:

Measure IOP at multiple time points throughout the day (e.g., trough and peak) at baseline

and follow-up visits (e.g., 1, 2, 4, 8, and 12 weeks).[26][27]

The primary efficacy endpoint is the mean change in IOP from baseline.[26]

Record adverse events, with a focus on ocular effects such as conjunctival hyperemia

(redness), blepharitis, and allergic reactions.[28]
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Rho/ROCK signaling pathway in the eye and the inhibitory action of Ripasudil.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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